molecular formula C10H8FNO2 B8576427 Methyl 4-(cyanomethyl)-3-fluorobenzoate

Methyl 4-(cyanomethyl)-3-fluorobenzoate

Cat. No.: B8576427
M. Wt: 193.17 g/mol
InChI Key: BIXNKWIMYONERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(cyanomethyl)-3-fluorobenzoate is a fluorinated aromatic building block of interest in synthetic organic chemistry and pharmaceutical research. Its molecular formula is C10H8FNO2, with a molecular weight of 193.17 g/mol . The compound features a benzoate ester core functionalized with both a fluorine atom and a cyanomethyl group, making it a versatile intermediate for constructing more complex molecules. This compound is classified as a specialty organic building block and is primarily used in research and development settings . Fluorinated benzoate derivatives, in general, serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, as the fluorine atom can enhance metabolic stability, bioavailability, and binding affinity . The presence of both the electron-withdrawing cyano group and the fluorine atom on the aromatic ring creates a unique electronic profile that can be exploited in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. The ester and nitrile functionalities offer orthogonal reactive sites for further chemical modification, including hydrolysis, reduction, or cyclization, enabling researchers to diversify molecular scaffolds efficiently. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. This product is strictly not for human or veterinary consumption .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 4-(cyanomethyl)-3-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3

InChI Key

BIXNKWIMYONERQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 4-cyano-3-fluorobenzoate
  • Structure: Direct cyano (-CN) group at the 4-position and fluorine at the 3-position.
  • Key Differences: The absence of a methylene spacer between the cyano group and the aromatic ring results in stronger electron-withdrawing effects compared to the cyanomethyl substituent in the target compound.
  • Synthesis : Typically prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Applications : Used in agrochemicals and as a precursor for fluorescent dyes due to its planar structure .
Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6)
  • Structure: Cyano group at the 3-position and fluorine at the 4-position (positional isomer of the target compound).
  • Relevance : Demonstrates how positional isomerism impacts physicochemical properties, such as melting points and solubility .
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (GLPBIO, CAS 1314772-98-9)
  • Structure: A cyanocyclopropyl group at the 4-position instead of cyanomethyl.
  • Key Differences: The cyclopropyl ring introduces steric bulk and rigidity, which may enhance binding specificity in biological targets compared to the flexible cyanomethyl group.
  • Molecular Weight : 219.21 g/mol, slightly lower than the target compound due to the compact cyclopropyl substituent .

Preparation Methods

Synthesis Pathway

  • Starting Material : Methyl 3-fluoro-4-methylbenzoate.

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

    • Conditions : Dichloroethane, 70–80°C, 2–4 hours.

    • Intermediate : Methyl 4-(bromomethyl)-3-fluorobenzoate.

  • Cyanation :

    • Reagents : Sodium cyanide (NaCN) or potassium cyanide (KCN).

    • Conditions : Dimethyl sulfoxide (DMSO)/water (1:1), 90–100°C, 3–6 hours.

    • Yield : 83–93%.

Key Data

StepReagentsSolventTemperatureTimeYield
BrominationNBS, AIBNDichloroethane75°C3 hrs92%
CyanationNaCN, DMSO/H2ODMSO/H2O95°C4 hrs87%

Advantages : High yields, scalability.
Challenges : Handling hazardous cyanide sources; regioselective bromination requires strict temperature control.

Chlorination-Cyanation Route

Synthesis Pathway

  • Starting Material : Methyl 3-fluoro-4-methylbenzoate.

  • Chlorination :

    • Reagents : Sulfuryl chloride (SOCl2) or chlorine gas (Cl2).

    • Conditions : Acetonitrile, 50–60°C, 6–8 hours.

    • Intermediate : Methyl 4-(chloromethyl)-3-fluorobenzoate.

  • Cyanation :

    • Reagents : NaCN with tetrabutylammonium bromide (TBAB).

    • Conditions : Methanol, reflux (65°C), 12 hours.

    • Yield : 78–85%.

Key Data

StepReagentsSolventTemperatureTimeYield
ChlorinationSOCl2Acetonitrile55°C7 hrs89%
CyanationNaCN, TBABMethanol65°C12 hrs82%

Advantages : Avoids bromine handling; cost-effective.
Challenges : Lower yields compared to bromination; chlorinated byproducts may form.

Formylation-Cyanation Route

Synthesis Pathway

  • Starting Material : Methyl 3-fluoro-4-methylbenzoate.

  • Formylation :

    • Reagents : Paraformaldehyde, MgCl2, triethylamine.

    • Conditions : Dichloromethane, 60°C, 12 hours.

    • Intermediate : Methyl 4-formyl-3-fluorobenzoate.

  • Cyanation :

    • Reagents : Hydroxylamine hydrochloride, formic acid.

    • Conditions : Reflux (110°C), 6–8 hours.

    • Yield : 60–68%.

Key Data

StepReagentsSolventTemperatureTimeYield
FormylationParaformaldehyde, MgCl2DCM60°C12 hrs65%
CyanationNH2OH·HCl, HCOOHFormic acid110°C7 hrs63%

Advantages : Avoids halogenation; suitable for acid-sensitive substrates.
Challenges : Moderate yields; multi-step purification required.

Diazotization-Cyanation Route

Synthesis Pathway

  • Starting Material : 3-Fluoro-4-aminobenzoic acid.

  • Diazotization :

    • Reagents : NaNO2, HCl.

    • Conditions : 0–5°C, 1 hour.

  • Cyanation :

    • Reagents : Copper(I) cyanide (CuCN).

    • Conditions : DMF, 120°C, 4 hours.

    • Yield : 45–55%.

Key Data

StepReagentsSolventTemperatureTimeYield
DiazotizationNaNO2, HClH2O0°C1 hrN/A
CyanationCuCNDMF120°C4 hrs50%

Direct Esterification-Cyanation Route

Synthesis Pathway

  • Starting Material : 4-(Cyanomethyl)-3-fluorobenzoic acid.

  • Esterification :

    • Reagents : Methanol, H2SO4.

    • Conditions : Reflux (65°C), 6 hours.

    • Yield : 88–92%.

Key Data

StepReagentsSolventTemperatureTimeYield
EsterificationMeOH, H2SO4MeOH65°C6 hrs90%

Advantages : Simplicity; high yields.
Challenges : Requires pre-synthesized carboxylic acid precursor.

Comparative Analysis of Methods

MethodYield RangeCostScalabilitySafety Concerns
Bromination-Cyanation83–93%$$HighCyanide toxicity
Chlorination-Cyanation78–85%$ModerateChlorine gas handling
Formylation-Cyanation60–68%$$LowMulti-step purification
Diazotization-Cyanation45–55%$$$LowCuCN toxicity
Direct Esterification88–92%$HighPrecursor dependency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(cyanomethyl)-3-fluorobenzoate, and what methodological considerations are critical for optimizing yield?

  • Answer : A key intermediate is methyl 4-(bromomethyl)-3-fluorobenzoate , synthesized via bromination of the methyl group in methyl 3-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation . Substitution of the bromine atom with a cyanomethyl group can be achieved using a nucleophilic cyanide source (e.g., NaCN or KCN) in polar aprotic solvents like DMF. Reaction conditions (temperature, stoichiometry, and exclusion of moisture) must be tightly controlled to minimize side reactions (e.g., hydrolysis of the nitrile group). Purification typically involves column chromatography or recrystallization, with yields reported between 60–80% depending on the cyanide source .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : A singlet at ~3.90 ppm corresponds to the methyl ester group (CH₃O). The cyanomethyl group (–CH₂CN) appears as a singlet at ~4.20 ppm (integration for 2H). Fluorine-induced splitting in aromatic protons (e.g., doublets or triplets between 7.2–8.0 ppm) confirms substitution patterns .
  • IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile (C≡N) group. Ester carbonyl (C=O) appears at ~1720 cm⁻¹.
  • Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of this compound, and how can computational modeling guide reaction design?

  • Answer : The electron-withdrawing fluorine and nitrile groups create competing electronic effects, complicating regioselective electrophilic substitution. Density functional theory (DFT) calculations can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, the para-position to the fluorine atom may exhibit higher electrophilicity. Experimental validation via directed ortho-metalation (using LiTMP) or Pd-catalyzed C–H activation can test computational predictions .

Q. How does the steric and electronic profile of this compound influence its utility in multi-step synthesis (e.g., as a building block for enzyme inhibitors)?

  • Answer : The nitrile group serves as a versatile handle for further transformations (e.g., reduction to amines or conversion to tetrazoles). In solid-phase synthesis, fluorinated aromatics are used to enhance metabolic stability and binding affinity in enzyme inhibitors (e.g., histone deacetylase or cyclooxygenase inhibitors). The methyl ester allows for late-stage hydrolysis to carboxylic acids, enabling modular design .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during cyanomethylation)?

  • Answer : Byproducts often arise from competing pathways (e.g., hydrolysis of nitrile to amide under acidic conditions). High-performance liquid chromatography (HPLC) with UV/vis detection can identify impurities. Kinetic studies (monitoring via ¹⁹F NMR) and reaction quenching at intervals help pinpoint side-reaction mechanisms. Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) or using phase-transfer catalysts may suppress undesired pathways .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and degassed solvents to prevent radical quenching during bromination .
  • Analytical Pitfalls : Fluorine coupling in NMR may obscure splitting patterns; use ¹H-¹³C HSQC for unambiguous assignment.
  • Computational Tools : Gaussian or ORCA software for DFT studies; compare with crystallographic data (if available) .

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